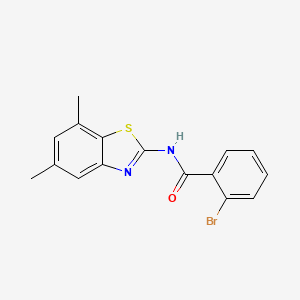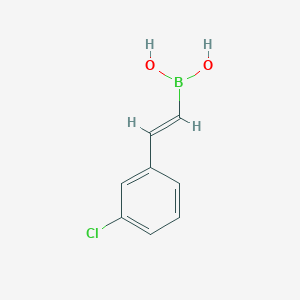![molecular formula C18H16N4O B2464050 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide CAS No. 1798511-69-9](/img/structure/B2464050.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide, commonly known as PPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPB belongs to the class of pyrrolopyridine compounds and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity in Experimental Models
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide and its derivatives have demonstrated significant potential in the field of oncology. Notably, analogues of this compound, such as 1H-pyrrolo[2,3-b]pyridine derivatives, have shown promising results in the treatment of diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer. These compounds act as cyclin-dependent kinase 1 inhibitors and have been effective in reducing cell proliferation and inducing caspase-dependent apoptotic responses in DMPM cells. Additionally, their synergistic effect with paclitaxel has enhanced cytotoxic effects in DMPM cells, and they have shown significant tumor volume inhibition in mouse models of DMPM xenografts (Carbone et al., 2013).
Synthesis of Key Pharmaceutical Intermediates
The compound and its related structures play a crucial role in the synthesis of pharmaceutical intermediates. For example, the synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a key pharmaceutical intermediate, involves introducing the aminomethyl moiety via a palladium-catalyzed cyanation/reduction sequence (Wang et al., 2006).
Development of Anticancer Agents
Several scaffolds based on pyrrolyl-pyridine heterocyclic compounds, related to this compound, have been synthesized and screened for their anticancer activity. These compounds have shown significant anticancer activity against human cervical cancer cell lines (Hela) and human breast cancer cell lines (MCF-7) (Mallisetty et al., 2023).
Functionalization for Agrochemicals and Functional Materials
Research has been conducted on the functionalization of 1H-pyrrolo[2,3-b]pyridine (7-azaindole), a compound closely related to the main subject, for applications in agrochemicals and functional materials. This includes introducing amino groups and converting derivatives to podant-type compounds and polyacetylenes, some of which have exhibited high fungicidal activity (Minakata et al., 1992).
Synthesis and Properties Studies
The synthesis and properties of 1H-pyrrolo[2,3-b]pyridines have been extensively studied, revealing their potential for undergoing various reactions such as nitration, nitrosation, bromination, iodination, and reaction with Mannich bases. These studies contribute to a better understanding of their chemical behavior and potential applications (Herbert & Wibberley, 1969).
Wirkmechanismus
Target of Action
The primary target of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide, also known as 3-cyano-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide, is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
This compound exhibits potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound acts as an inhibitor, preventing this process and thereby reducing the activation of the FGFR signaling pathway .
Biochemical Pathways
The inhibition of FGFR by this compound affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various biological processes such as organ development, cell proliferation and migration, and angiogenesis .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemische Analyse
Biochemical Properties
The compound interacts with the Fibroblast Growth Factor Receptors (FGFRs), exhibiting potent inhibitory activity . FGFRs play an essential role in various types of tumors, making them attractive targets for cancer therapy . The compound’s interaction with these receptors can influence various biochemical reactions, potentially leading to the inhibition of tumor growth .
Cellular Effects
In cellular processes, 3-cyano-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide has shown to inhibit the proliferation of certain cancer cells . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism, particularly those associated with FGFRs .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with FGFRs, leading to their inhibition . This inhibition can result in changes in gene expression and cellular signaling, potentially leading to the suppression of tumor growth .
Metabolic Pathways
The specific metabolic pathways that 3-cyano-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide is involved in are not clearly defined in the literature. Given its interaction with FGFRs, it may influence pathways associated with these receptors .
Eigenschaften
IUPAC Name |
3-cyano-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c19-13-14-4-1-5-16(12-14)18(23)21-9-3-10-22-11-7-15-6-2-8-20-17(15)22/h1-2,4-8,11-12H,3,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLOXMXTRMGZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid](/img/structure/B2463968.png)

![3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-4-methylpyridine](/img/structure/B2463974.png)
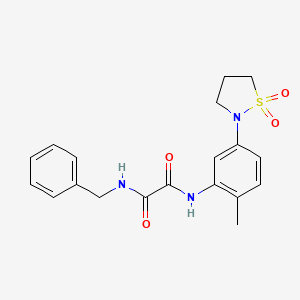
![N-[3-(4-methylpiperidin-1-yl)propyl]-3-(6-morpholin-4-ylpyridazin-3-yl)benzamide](/img/structure/B2463977.png)
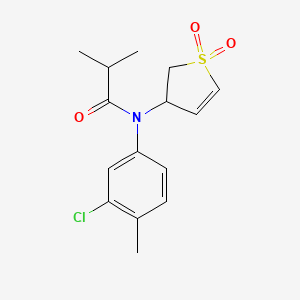
![N-(2-cyclopropyl-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2463980.png)

![2-Chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B2463982.png)
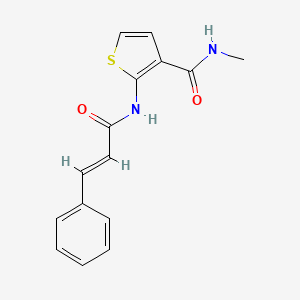
![(6-Ethylpyrimidin-4-yl)-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2463986.png)
